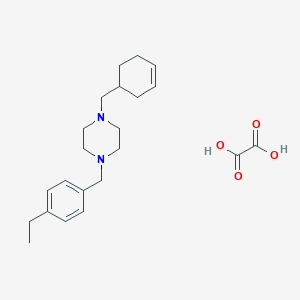
4-benzoyl-N-(4-ethoxyphenyl)benzamide
Overview
Description
4-benzoyl-N-(4-ethoxyphenyl)benzamide, also known as EBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBA belongs to the class of benzamide derivatives and has been studied for its various pharmacological properties.
Mechanism of Action
The exact mechanism of action of 4-benzoyl-N-(4-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It has also been found to modulate the activity of various cytokines and chemokines involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of various inflammatory markers, such as TNF-α, IL-6, and IL-1β. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects contribute to the anti-inflammatory and antioxidant properties of this compound.
Advantages and Limitations for Lab Experiments
4-benzoyl-N-(4-ethoxyphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, this compound also has some limitations. It has poor solubility in water, which can make it challenging to use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.
Future Directions
4-benzoyl-N-(4-ethoxyphenyl)benzamide has shown promising results in preclinical studies, and there is a need for further research to evaluate its potential therapeutic applications. Some possible future directions for research on this compound include:
1. Investigating the efficacy of this compound in combination with other drugs for cancer treatment.
2. Studying the potential of this compound for the treatment of other inflammatory and painful conditions, such as arthritis and neuropathic pain.
3. Investigating the pharmacokinetics and toxicity of this compound in animal models to evaluate its safety and efficacy.
4. Exploring the potential of this compound as a diagnostic tool for cancer detection.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways involved in cancer growth and inflammation. This compound has several advantages for lab experiments, but it also has some limitations. Further research is needed to evaluate the potential of this compound for various therapeutic applications.
Scientific Research Applications
4-benzoyl-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory and painful conditions.
properties
IUPAC Name |
4-benzoyl-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-26-20-14-12-19(13-15-20)23-22(25)18-10-8-17(9-11-18)21(24)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDRQCNRWGSAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3944970.png)
![2-amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3944973.png)

![1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B3944986.png)

![ethyl 4-[(3-methyl-1-pyridin-3-ylbutyl)amino]piperidine-1-carboxylate](/img/structure/B3944996.png)

![4-(4-iodophenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3945018.png)



![1-[(4-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3945042.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)